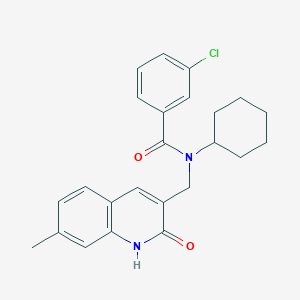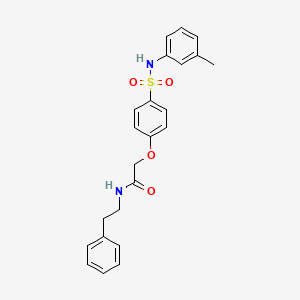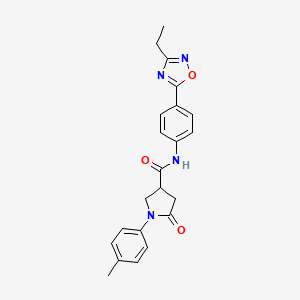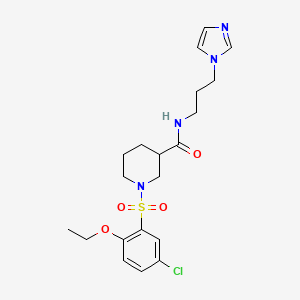
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain. 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X also acts on the opioid receptors in the body, which are responsible for the regulation of pain perception.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X has potent anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X also has an effect on the central nervous system, where it acts on the opioid receptors to reduce pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X in lab experiments is its potent anti-inflammatory and analgesic effects. It has also shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, one of the limitations of using 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X. One potential direction is the development of novel analogs of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X that have improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X in the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X and its effects on the body.
Méthodes De Synthèse
The synthesis of 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-(3-fluorophenyl)piperidine-4-carboxamide in the presence of a base. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques.
Applications De Recherche Scientifique
1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have also shown that 1-(4-ethoxy-3-methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide X has potent analgesic effects and can be used to alleviate pain.
Propriétés
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-5-24-17-7-6-16(12-14(17)4)25(22,23)20-10-8-15(9-11-20)18(21)19-13(2)3/h6-7,12-13,15H,5,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHPRYMOEVPUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-3-methylbenzenesulfonyl)-N-(propan-2-YL)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



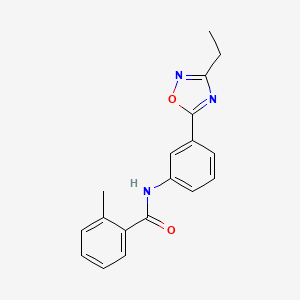


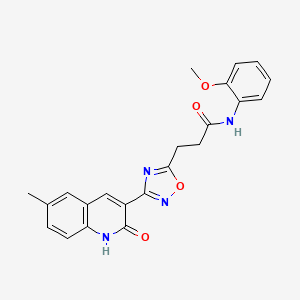
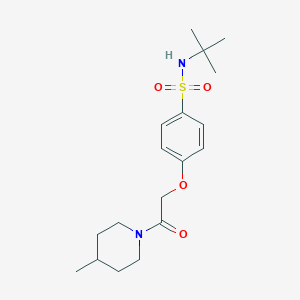
![4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B7693755.png)
![2-(4-chlorophenoxy)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693774.png)

